Hyoscyamine hydrochloride, (+)-
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Overview
Description
Hyoscyamine hydrochloride, (+)-, is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . This compound is known for its anticholinergic properties and has been used in medicine for various therapeutic purposes, including the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .
Industrial Production Methods
Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hyoscyamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form scopolamine, another tropane alkaloid with similar properties.
Hydroxylation: The compound can undergo hydroxylation to form 6β-hydroxy-hyoscyamine.
Substitution: Hyoscyamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydroxylation: Enzymes like hyoscyamine 6β-hydroxylase are often employed for this reaction.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
Scopolamine: Formed through oxidation of hyoscyamine.
6β-Hydroxy-hyoscyamine: Formed through hydroxylation.
Scientific Research Applications
Hyoscyamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mechanism of Action
Hyoscyamine hydrochloride exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism inhibits the action of acetylcholine, leading to reduced muscle spasms, decreased secretion of fluids, and other therapeutic effects . The compound primarily targets muscarinic receptors M1, M2, and M3, affecting pathways involved in gastrointestinal motility, cardiac function, and glandular secretion .
Comparison with Similar Compounds
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, scopolamine.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but fewer adverse effects.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Uniqueness
Hyoscyamine hydrochloride is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its racemic mixture, atropine . It is also more potent in its anticholinergic effects, making it a valuable compound in medical treatments .
Properties
CAS No. |
55-47-0 |
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Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChI Key |
OJIPQOWZZMSBGY-QJUJUZMZSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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